2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole
Description
2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzyloxy and methoxyphenoxy groups attached to the thiazole ring, making it a molecule of interest in various fields of research.
Properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-2-phenylmethoxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-20-15-7-9-16(10-8-15)21-13-17-11-19-18(23-17)22-12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZMEDBHNIPSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with benzyloxy and methoxyphenoxy reagents. One common method involves the use of benzyloxybenzaldehyde and 4-methoxyphenol as starting materials. These compounds undergo a series of reactions, including condensation and cyclization, to form the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The benzyloxy and methoxyphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds containing thiazole structures have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of thiazoles can inhibit bacterial growth, making them potential candidates for antibiotic development .
- Antioxidant Properties : The incorporation of methoxy and benzyloxy groups enhances the antioxidant capacity of thiazole derivatives. Studies have shown that such compounds can scavenge free radicals effectively, thus providing protective effects against oxidative stress .
- Enzyme Inhibition : Thiazole derivatives have been explored as xanthine oxidase inhibitors. This enzyme plays a crucial role in purine metabolism and is a target for gout treatment. Some derivatives of 2-(benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole demonstrated potent inhibitory activity against xanthine oxidase, indicating their potential use in managing hyperuricemia .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Formation of Thiazole Ring : The thiazole core can be synthesized through condensation reactions involving appropriate thioketones and α-halo ketones.
- Functionalization : Subsequent functionalization with benzyloxy and methoxy groups is achieved through nucleophilic substitution reactions.
- Characterization : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Case Study 2: Xanthine Oxidase Inhibition
In another investigation, a series of thiazole derivatives were synthesized and screened for their ability to inhibit xanthine oxidase. Among them, compounds similar to this compound showed promising results with IC50 values comparable to established xanthine oxidase inhibitors like febuxostat .
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-methylphenyl(methyl)sulfane
- 4-(4-Methoxyphenyl)benzaldehyde
- 2-Methoxyphenyl isocyanate
Uniqueness
2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy and methoxyphenoxy groups makes it a versatile compound for various applications, distinguishing it from other thiazole derivatives.
Biological Activity
The compound 2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole (CAS No. 339104-93-7) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.
- Molecular Formula : C18H17NO3S
- Molecular Weight : 327.4 g/mol
- Structural Characteristics : The structure features a thiazole ring substituted with a benzyloxy group and a methoxyphenoxy group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study highlighted the effectiveness of various thiazole derivatives against Escherichia coli and Staphylococcus aureus, with some compounds showing IC50 values as low as 33 nM against bacterial DNA gyrase, suggesting potent antibacterial activity .
- The compound's structure may enhance its ability to inhibit bacterial enzyme activity, which is crucial for bacterial survival.
| Compound | Target | IC50 (nM) |
|---|---|---|
| 9d | E. coli DNA gyrase | 33 |
| 10a-l | S. aureus Topoisomerase IV | Varies |
Antioxidant Activity
Thiazoles are also known for their antioxidant properties. The ability to scavenge free radicals is essential in preventing oxidative stress-related diseases.
- Research indicates that compounds with thiazole scaffolds can exhibit strong radical scavenging activity. For example, the radical scavenging activity of similar thiazole derivatives was evaluated using DPPH assays, demonstrating effective inhibition of oxidation processes .
Anticancer Potential
The anticancer potential of thiazole derivatives is another area of research interest:
- A study investigated the effects of various thiazole compounds on cancer cell lines, indicating that certain derivatives could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
- Specifically, the compound's structure allows it to interact with cellular targets involved in cancer progression.
| Cell Line | Compound | Effect |
|---|---|---|
| MCF-7 | This compound | Induces apoptosis |
| HeLa | Similar Thiazoles | ROS generation |
Case Studies and Research Findings
- Antibacterial Study : A series of benzothiazole compounds were synthesized and tested against common pathogens. The results showed that modifications at specific positions significantly enhanced their antibacterial efficacy .
- Antioxidant Assessment : The antioxidant capacity was assessed through various assays (e.g., DPPH and ABTS). Compounds similar to this compound demonstrated significant protective effects against oxidative stress in vitro .
- Cancer Cell Line Testing : In vitro studies on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines revealed that certain thiazole derivatives could inhibit cell proliferation and induce cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
